BI 69A11

Description

Background of Small Molecule Inhibitors in Cancer Research

Small molecule inhibitors (SMIs) have become a cornerstone of modern oncology, designed to selectively interfere with specific molecular pathways that are critical for the growth, proliferation, and survival of cancer cells. ijrrr.com Unlike traditional chemotherapies that broadly target all rapidly dividing cells, SMIs are developed to interact with specific proteins, such as kinases, that play a pivotal role in tumor progression. ijrrr.comoatext.com Their small size allows them to penetrate the cell membrane and act on intracellular targets. oatext.com

The development of targeted therapies began with the success of agents like imatinib, which targets the BCR-Abl tyrosine kinase in chronic myeloid leukemia. nih.gov This success spurred the development of a wide array of inhibitors targeting various signaling pathways frequently dysregulated in cancer, including those involving receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases. ijrrr.comnih.gov These inhibitors can induce apoptosis (programmed cell death) in cancer cells and can also sensitize them to other treatments. oatext.com However, the efficacy of single-target SMIs can be limited by the development of drug resistance, often through the activation of alternative signaling pathways. nih.govfrontiersin.org

Rationale for Investigating Multi-Targeting Agents in Disease Models

The challenge of drug resistance has led to a strategic shift in drug discovery, moving from highly specific single-target inhibitors towards agents that can simultaneously engage multiple targets. nih.govresearchgate.net The rationale behind this multi-targeting approach is rooted in the complexity and redundancy of cellular signaling networks in cancer. researchgate.net Tumors often rely on multiple pathways for their growth and survival, and blocking a single node in this network can lead to compensatory activation of other pathways, resulting in therapeutic failure. nih.gov

By concurrently inhibiting several key proteins or pathways, multi-target agents can potentially preempt these resistance mechanisms, leading to more durable therapeutic responses. researchgate.netresearchgate.net This strategy can also lead to synergistic effects, where the combined inhibition of multiple targets is more effective than the sum of their individual inhibitions. biorxiv.org Furthermore, a single multi-target drug can offer advantages in terms of pharmacokinetics and patient compliance compared to combination therapies involving multiple separate drugs. researchgate.net The investigation of compounds with multi-target profiles in various disease models is therefore a critical area of research aimed at developing more robust and effective cancer therapies. researchgate.netresearchgate.net

Genesis of BI 69A11: Computational Discovery and Initial Preclinical Characterization

This compound was identified through an in silico or computational approach designed to discover novel inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B). nih.govnih.gov The AKT signaling pathway is a central regulator of cell survival, growth, and proliferation and is frequently hyperactivated in a wide range of human cancers, including melanoma and colorectal carcinoma, making it an attractive target for therapeutic intervention. nih.govnih.gov

Initial preclinical characterization confirmed that this compound functions as an AKT inhibitor. medchemexpress.com In vitro kinase assays demonstrated its ability to inhibit AKT activity. nih.gov Subsequent studies in cancer cell lines revealed that this compound effectively suppresses the phosphorylation of AKT at key residues, which is a critical step in its activation. nih.gov This inhibition of AKT activity leads to downstream effects, including the induction of apoptosis in both melanoma and prostate cancer cells. nih.gov

Further investigations have explored its efficacy in various cancer models. In colorectal cancer (CRC) cells, this compound was shown to inhibit cell proliferation in a dose- and time-dependent manner and induce apoptosis. nih.gov Notably, its anti-tumor effects were also demonstrated in vivo. In mouse xenograft models of melanoma, intraperitoneal administration of this compound led to a significant regression of tumors, which was associated with increased levels of cell death within the tumor tissue. nih.gov In a genetically engineered mouse model of NRAS-mutated melanoma, administration of this compound was found to inhibit the development of melanoma. nih.gov

The preclinical data for this compound highlight its potential as an anti-cancer agent through its inhibition of the critical AKT signaling pathway.

Detailed Research Findings

In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines:

The inhibitory effect of this compound on the proliferation of various colorectal cancer cell lines was assessed using an MTT assay. The half-maximal inhibitory concentration (IC₅₀) values were determined at different time points, demonstrating dose- and time-dependent activity. nih.gov

Induction of Apoptosis by this compound in Colorectal Cancer Cells:

Flow cytometry analysis was used to quantify the percentage of cells in the sub-G0/G1 phase of the cell cycle, which is indicative of apoptosis. Treatment with this compound led to a substantial increase in the apoptotic cell population in both HCT116 and HT29 cell lines. nih.gov

In Vivo Antitumor Activity of this compound in a Colorectal Cancer Xenograft Model:

The efficacy of this compound was evaluated in a nude mouse xenograft model using HT29 colorectal cancer cells. Tumor volumes were measured over a period of 25 days. Treatment with this compound alone and in combination with Ad.5/3-mda-7 resulted in a significant reduction in tumor growth compared to the control group. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

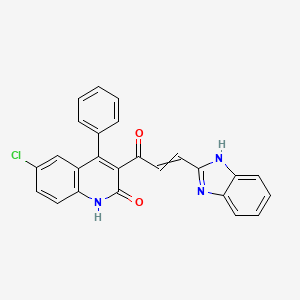

3-[3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOKKVUBLNZTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action

Primary Kinase Inhibition: AKT Pathway Modulation

The principal molecular target of BI 69A11 is the serine/threonine kinase AKT (also known as Protein Kinase B), a central node in a pathway that promotes cell survival and growth.

Specificity and Potency as an ATP-Competitive AKT Inhibitor

This compound functions as an ATP-competitive inhibitor of AKT kinase activity. It directly binds to the ATP-binding pocket within the catalytic domain of AKT, preventing the binding of ATP and subsequent phosphorylation of its downstream targets. This mode of inhibition has been demonstrated to be effective against AKT1 with a half-maximal inhibitory concentration (IC50) of 2.3 μM in in vitro kinase assays.

The compound exhibits a notable degree of specificity for AKT. Studies have shown that even at high concentrations (100 μM), this compound does not significantly inhibit the activity of other protein kinases such as Abl1, p38α, JNK, and PI3K, highlighting its targeted action on the AKT pathway.

| Kinase Target | Inhibitory Concentration (IC50) | Inhibition Type |

|---|---|---|

| AKT1 | 2.3 μM | ATP-Competitive |

| Abl1 | >100 μM | Not Applicable |

| p38α | >100 μM | Not Applicable |

| JNK | >100 μM | Not Applicable |

| PI3K | >100 μM | Not Applicable |

Inhibition of AKT Phosphorylation at Key Regulatory Residues (Ser473, Thr308)

Full activation of AKT requires phosphorylation at two key regulatory sites: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif. mdpi.complos.org Treatment with this compound leads to a significant, dose-dependent decrease in the phosphorylation of AKT at the Ser473 residue in various cancer cell lines. nih.govnih.gov

Furthermore, studies have demonstrated that this compound also effectively downregulates growth factor-induced phosphorylation of AKT at the Thr308 residue. researchgate.net By preventing phosphorylation at these critical sites, this compound effectively blocks the full activation of AKT, thereby inhibiting its downstream signaling functions.

Downstream Phosphorylation Effects on AKT Substrates (e.g., PRAS40)

The inhibition of AKT activity by this compound directly impacts the phosphorylation status of its numerous downstream substrates. One well-characterized substrate is the Proline-Rich AKT Substrate of 40 kDa (PRAS40). oncotarget.comnih.gov Phosphorylation of PRAS40 by AKT is a critical step that alleviates its inhibitory effect on the mTORC1 complex. reactome.orgnih.gov Research has shown that treatment with this compound results in a concomitant inhibition of PRAS40 phosphorylation. nih.govnih.gov This action demonstrates that this compound effectively blocks the transmission of signals from AKT to its downstream effectors, disrupting a key mechanism for cell growth and proliferation control.

Regulation of AKT Protein Stability via HSP-90 Interaction

Beyond inhibiting its kinase activity, this compound also influences the protein stability of AKT. The stability and proper conformation of many kinases, including AKT, are maintained by the molecular chaperone Heat Shock Protein 90 (HSP-90). nih.govnih.govelsevierpure.com AKT forms a complex with HSP-90, which is essential for its stability and prevents its degradation. nih.govcornell.edu

Treatment with this compound has been shown to disrupt the association between AKT and HSP-90. nih.govnih.gov This disruption leads to the destabilization of the AKT protein, making it susceptible to ubiquitination and subsequent degradation by the proteasome. nih.gov Consequently, this compound not only inhibits AKT's function but also reduces its total protein levels within the cell, providing a multi-faceted approach to downregulating the AKT signaling pathway.

Secondary Kinase Inhibition: NF-κB Pathway Modulation

In addition to its primary role as an AKT inhibitor, this compound also demonstrates inhibitory activity against the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. nih.gov

Inhibition of IKKα/β and IκB Phosphorylation

The canonical NF-κB pathway is activated by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ. ijbs.comresearchgate.net This complex phosphorylates the inhibitor of κB (IκB) proteins, targeting them for degradation and allowing NF-κB dimers to translocate to the nucleus and activate gene transcription. nih.govmdpi.com

This compound has been found to inhibit the tumor necrosis factor-alpha (TNF-α)-stimulated phosphorylation of both IKKα/β and IκB. nih.gov This inhibition prevents the degradation of IκB and subsequent activation of NF-κB. Interestingly, the mechanism for this effect appears to be indirect. Kinase screening has revealed that this compound inhibits sphingosine (B13886) kinase 1 (SPHK1), which acts upstream and is required for the activation of the IKK complex. nih.gov By targeting SPHK1, this compound effectively curtails the activation of the entire NF-κB cascade. nih.gov

| Pathway | Target | Effect of this compound | Mechanism |

|---|---|---|---|

| AKT Pathway | AKT1 | Inhibition of Kinase Activity | ATP-Competitive Inhibition |

| AKT Pathway | p-AKT (Ser473, Thr308) | Decreased Phosphorylation | Inhibition of upstream activation |

| AKT Pathway | p-PRAS40 | Decreased Phosphorylation | Inhibition of AKT activity |

| AKT Pathway | AKT Protein | Decreased Stability / Degradation | Disruption of AKT-HSP-90 interaction |

| NF-κB Pathway | p-IKKα/β | Decreased Phosphorylation | Inhibition of upstream SPHK1 |

| NF-κB Pathway | p-IκB | Decreased Phosphorylation | Inhibition of IKK activity |

Impact on NF-κB Reporter Gene Expression and Transcriptional Activity

This compound has been shown to effectively inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory and survival pathways. Research indicates that this compound can block TNF-α stimulated IκB phosphorylation and subsequent degradation, which are critical steps for NF-κB activation. This inhibition of IκB degradation prevents the translocation of NF-κB to the nucleus, thereby suppressing its ability to drive the expression of target genes involved in cell survival and proliferation. nih.gov The dual targeting of both the AKT and NF-κB pathways is considered essential for the potent anti-tumor response observed with this compound. nih.gov

Role of Sphingosine Kinase 1 (SPHK1) Inhibition

The inhibitory action of this compound on the NF-κB pathway is mechanistically linked to its effects on Sphingosine Kinase 1 (SPHK1). nih.gov SPHK1 is a lipid kinase that produces sphingosine-1-phosphate (S1P), a signaling molecule known to activate NF-κB. By targeting SPHK1, this compound disrupts this signaling axis, leading to the observed downregulation of NF-κB transcriptional activity. nih.gov This mode of action highlights this compound as a modulator of sphingolipid signaling, a pathway increasingly recognized for its role in cancer biology.

Influence on Cellular Homeostasis and Programmed Cell Death Pathways

A central aspect of this compound's mechanism of action is its ability to induce programmed cell death, or apoptosis, in susceptible cells. This pro-apoptotic activity is a direct consequence of its interference with key survival signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis. aacrjournals.orgresearchgate.net Originally identified as an inhibitor of the AKT kinase, its ability to shut down this critical pro-survival pathway is a key driver of its apoptotic effects. nih.govnih.gov Inhibition of AKT signaling by this compound leads to the activation of downstream apoptotic machinery. aacrjournals.org

The apoptotic program initiated by this compound proceeds through the activation of the caspase cascade. aacrjournals.org Specifically, treatment with this compound has been shown to lead to the activation of initiator caspase-9 and effector caspase-3. aacrjournals.org The activation of caspase-9 is indicative of the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. Once activated, caspase-9 proceeds to cleave and activate downstream executioner caspases like caspase-3, which then orchestrate the dismantling of the cell. aacrjournals.org

The activation of executioner caspases by this compound is further evidenced by the cleavage of key cellular substrates. One such hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Western blot analysis of cells treated with this compound has demonstrated the cleavage of PARP, confirming the activity of downstream caspases. researchgate.net

Furthermore, the induction of DNA fragmentation, a characteristic feature of late-stage apoptosis, has been visualized in cellular models using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. In studies with colon cancer cell lines, treatment with this compound resulted in a significant increase in TUNEL-positive cells, indicating widespread DNA fragmentation. researchgate.net DAPI staining in these studies also revealed classic apoptotic morphology, including cell shrinkage and DNA condensation. researchgate.net

Interactive Data Table: Effects of this compound on Apoptosis Markers

| Cellular Model | Treatment | Caspase-3 Activation | Caspase-9 Activation | PARP Cleavage | TUNEL Positivity | Reference |

| HCT116 | This compound | Yes | Yes | Not Specified | Not Specified | aacrjournals.org |

| HT29 | This compound | Not Specified | Not Specified | Yes | Yes | researchgate.net |

| HCT116 | This compound | Not Specified | Not Specified | Yes | Yes | researchgate.net |

Modulation of Autophagy

This compound has been identified as a potent modulator of autophagy, a cellular process involving the degradation of cellular components via lysosomes. This modulation is intricately linked with its primary function as an Akt inhibitor and plays a critical role in determining the ultimate fate of cancer cells.

Treatment with this compound induces autophagy in cancer cells, a process initiated through its inhibition of the Akt/mTOR/p70S6kinase signaling pathway. The induction of autophagy is confirmed by several key molecular markers. A dose-dependent and time-dependent conversion of the microtubule-associated protein light chain 3-I (LC3-I) to its lipidated form, LC3-II, is a hallmark of autophagosome formation, and this conversion has been observed in cells treated with this compound. This finding is further supported by an increased accumulation of LC3-GFP dots within the cytoplasm and an increase in other critical autophagic markers, such as Beclin-1.

The autophagy induced by this compound appears to function as a survival mechanism for cancer cells, counteracting the drug's primary apoptotic effects. When this autophagic response is blocked, the pro-apoptotic potential of this compound is significantly enhanced. This has been demonstrated through both pharmacological and genetic inhibition of the autophagic process. Pre-treatment of cells with autophagy inhibitors such as 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ), or the genetic attenuation of autophagy through siRNA targeting of key genes like Atg5, Atg7, and Beclin-1, leads to a diminished autophagic response and a corresponding increase in the propensity of the cells to undergo apoptosis. These findings suggest that a combination therapy involving this compound and an autophagy inhibitor could accelerate the apoptotic potential of the treatment.

The regulation of autophagy by this compound involves a delicate balance maintained by the interaction between Akt, Heat Shock Protein 90 (HSP-90), and Beclin-1. The interaction between Beclin-1 and HSP-90 is considered a primary factor in the induction of autophagy. Research indicates that this compound mediates the interplay between these three proteins to control the switch between autophagy and apoptosis. Furthermore, this compound treatment has been shown to inhibit the association of Akt with its chaperone protein HSP-90, which can lead to reduced Akt protein stability and expression. This disruption may influence the availability of HSP-90 to interact with Beclin-1, thereby modulating the autophagic response.

Regulation of Epithelial-Mesenchymal Transition (EMT)

This compound also exerts its anti-tumor effects by inhibiting the epithelial-mesenchymal transition (EMT), a biological process critical for metastatic dissemination. By reversing EMT, this compound can hamper the ability of cancer cells to migrate and invade surrounding tissues.

This compound has been shown to effectively impede key processes associated with metastasis. In colon carcinoma cells, treatment with this compound hampers cellular migration, invasion, and adhesion. aacrjournals.org Experimental evidence from wound-healing assays demonstrates that this compound suppresses the closure of wounds in cultured colon cancer cells. nih.gov Furthermore, in Boyden chamber assays, which measure the invasive potential of cells, this compound significantly reduces the invasion of treated cells compared to controls. nih.gov The compound also strengthens focal adhesion junctions by increasing the accumulation of vinculin at the cell membrane, which contributes to the inhibition of metastasis. aacrjournals.org

Table 1: Effects of this compound on EMT Markers and Processes

| EMT Marker/Process | Effect of this compound | Observed Outcome |

|---|---|---|

| E-cadherin (Epithelial Marker) | Increased Expression | Strengthened cell-cell adhesion, reversal of EMT. aacrjournals.org |

| Snail (Mesenchymal Marker) | Decreased Expression | Inhibition of EMT. aacrjournals.org |

| Slug (Mesenchymal Marker) | Decreased Expression | Inhibition of EMT. aacrjournals.org |

| Vimentin (Mesenchymal Marker) | Decreased Expression | Inhibition of EMT. aacrjournals.org |

| Cellular Migration | Inhibited | Reduced wound healing in vitro. nih.gov |

| Cellular Invasion | Inhibited | Reduced cell movement through Matrigel matrix. nih.gov |

| Cellular Adhesion | Inhibited | Reduced metastatic potential. aacrjournals.org |

The mechanism by which this compound inhibits EMT is directly linked to its modulation of the Akt-β-catenin pathway. aacrjournals.org As a known Akt inhibitor, this compound's effects cascade down to β-catenin, a key player in both cell adhesion and gene transcription. Treatment with this compound leads to the suppression of the nuclear transport of β-catenin and diminishes its phosphorylation at key residues (ser552 and ser45/Thr41). aacrjournals.org This prevents β-catenin from acting as a nuclear transcription factor for mesenchymal genes. Concurrently, this compound enhances the formation of the E-cadherin-β-catenin complex at the cell membrane. aacrjournals.org This action serves a dual purpose: it sequesters β-catenin away from the nucleus and strengthens the adherens junctions between cells, promoting an epithelial phenotype and leading to the reversal of EMT. aacrjournals.org

Enhancement of E-cadherin Expression and Complex Formation

BI-69A11 has been shown to influence the expression of the epithelial marker E-cadherin, a key molecule in cell-cell adhesion. aacrjournals.org Research indicates that treatment with BI-69A11 leads to an increased expression of E-cadherin. aacrjournals.org This upregulation of E-cadherin is significant in the context of epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties.

The mechanism behind this enhanced E-cadherin expression involves the β-catenin pathway. aacrjournals.org BI-69A11 promotes the formation of the E-cadherin-β-catenin complex at the cell membrane. aacrjournals.org This is achieved through the suppression of the nuclear transport of β-catenin and a reduction in its phosphorylation. aacrjournals.org The increased interaction between E-cadherin and β-catenin not only strengthens cell-cell junctions but also appears to promote the transcription of E-cadherin, contributing to a reversal of the EMT process. aacrjournals.org

Impact on Mesenchymal Markers (Snail, Slug, Vimentin)

In conjunction with its effect on E-cadherin, BI-69A11 reciprocally affects the expression of key mesenchymal markers. aacrjournals.org Studies have demonstrated that the compound decreases the levels of Snail, Slug, and Vimentin. aacrjournals.org These proteins are critical transcription factors and cytoskeletal components that are upregulated during EMT and are associated with increased cell motility and invasion. The downregulation of these markers by BI-69A11 further supports its role in inhibiting the EMT process. aacrjournals.org

The coordinated upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like Snail, Slug, and Vimentin by BI-69A11 suggests a comprehensive mechanism for the reversal of EMT. aacrjournals.org

Strengthening of Focal Adhesion Junctions via Vinculin

BI-69A11 has been observed to enhance the strength of focal adhesion junctions, which are critical structures in cell-matrix adhesion and migration. aacrjournals.org This effect is mediated by an increased accumulation of the protein vinculin at the cell membrane. aacrjournals.org Vinculin is a crucial component of focal adhesions that links the actin cytoskeleton to integrins, thereby providing a mechanical linkage between the cell and the extracellular matrix.

The increased presence of vinculin at these junctions, prompted by BI-69A11, leads to the strengthening of focal adhesions. aacrjournals.org This reinforcement of cell-matrix adhesion is believed to contribute to the inhibition of metastasis by reducing the migratory capacity of cancer cells. aacrjournals.org

Preclinical Pharmacological Investigations

In Vitro Efficacy Across Diverse Cancer Cell Lines

In vitro cell-based assays have demonstrated that BI 69A11 reduces AKT S473 phosphorylation and inhibits cell proliferation, leading to increased cell death in various cancer cell lines, including those derived from melanoma, prostate, and breast cancers. nih.govnih.gov

Melanoma Cell Lines (e.g., UACC903, MeWo, SK-MEL-5)

This compound has shown efficacy in inhibiting the growth of melanoma cell lines. Studies using UACC903 and MeWo cells have reported dose-dependent responses to this compound treatment. For instance, UACC903 cells, which harbor both B-RAF mutation and PTEN inactivation, were found to be more sensitive to cell killing by this compound. nih.govnih.gov MeWo cells also demonstrated sensitivity, with this compound efficiently inhibiting AKT phosphorylation in this cell line. nih.gov In contrast, SK-MEL-5 cells exhibited increased resistance to this compound in vitro, which has been attributed to activated NF-κB signaling and a potential lack of dependence on AKT signaling in this cell line. nih.gov

Colorectal Carcinoma Cell Lines (e.g., HT29, HCT116)

This compound inhibits in vitro cell proliferation in a dose- and time-dependent manner across multiple colorectal carcinoma (CRC) cell lines, including HT29, HCT15, HCT116, and SW480. nih.gov The compound induces apoptosis in CRC cells, as evidenced by DAPI staining and TUNEL assays in HT29 and HCT116 cell lines following treatment. nih.govresearchgate.net A decrease in pro-caspase-3 levels and an increase in cleaved PARP were observed in these cells, consistent with the induction of apoptosis. researchgate.net this compound also suppresses the migration and invasion of colon cancer cells like HCT116 and HT29. nih.gov

The following table summarizes the IC50 values for this compound in several colorectal carcinoma cell lines at different time points:

| Cell Line | 12 h (µM) | 24 h (µM) | 48 h (µM) |

| HT29 | 8.083 ± 0.332 | 5.172 ± 0.063 | 2.540 ± 0.154 |

| HCT15 | 2.074 ± 0.102 | 1.838 ± 0.118 | 1.485 ± 0.125 |

| HCT116 | 5.360 ± 0.144 | 3.393 ± 0.069 | 1.973 ± 0.111 |

| SW480 | 9.896 ± 0.995 | 2.635 ± 0.420 | 2.255 ± 0.353 |

Data Source: nih.gov

Prostate Cancer Cell Lines

This compound treatment has been shown to cause cell death in prostate tumor cell lines. nih.gov Similar to melanoma cells, the effect on cell death was more pronounced in prostate cells expressing an active form of AKT. nih.gov The compound was as efficient in inhibiting AKT phosphorylation in prostate tumor PC3 cells as it was in certain melanoma cell lines. nih.gov

Differential Sensitivity in Cells with Elevated AKT Activity or PTEN Mutation

A notable finding from preclinical investigations is the differential sensitivity of cancer cell lines to this compound based on their AKT activity levels and PTEN status. Cells exhibiting elevated AKT activity, such as UACC903 melanoma cells with B-RAF mutation and PTEN inactivation, were more sensitive to this compound-induced cell killing. nih.govnih.gov The inhibitor was more effective in eliciting cell death in PTEN mutant melanoma cells compared to cells where wild-type PTEN was reconstituted. nih.gov This suggests that elevated AKT activity, often associated with PTEN loss or mutation, correlates with increased sensitivity to this compound. nih.govnih.govtandfonline.com

Efficacy in B-RAF Inhibitor-Resistant Melanoma Models

Importantly, this compound has demonstrated efficacy against melanoma cells that have acquired resistance to B-RAF inhibitors. nih.govnih.gov Studies have shown that this compound retains activity in B-RAF inhibitor-resistant melanoma lines. nih.gov

Response in KRAS and NRAS Mutated Cell Lines

BI-69A11 has shown inhibitory effects on the proliferation and transformation of human melanoma cell lines harboring NRAS mutations in culture. jax.org Studies comparing the inhibitory effects of BI-69A11 on mutant BRAF and mutant NRAS melanoma cell lines in vitro found that all tested cell lines, including those with NRAS mutations (WM1346/WM1366), exhibited a dose-dependent response with potent toxicity in the low micromolar range (0.5–2 μM). nih.gov While the provided snippets discuss KRAS and NRAS mutations in the context of resistance to other therapies and the use of KRAS mutant cell lines as tools dntb.gov.uacancer.govbiorxiv.orgnih.gov, the direct in vitro efficacy of this compound specifically in KRAS mutated cell lines is primarily highlighted in colorectal cancer contexts where HT29 (wild-type K-ras) and HCT116 (mutant K-ras) were studied nih.govnih.govresearchgate.net. BI-69A11 inhibited growth and induced apoptosis in both HT29 and HCT116 CRC cells. nih.govsigmaaldrich.com

Combination Therapeutic Strategies in Preclinical Settings

Radiosensitization through DNA Damage Repair Modulation (with Celecoxib)

Preclinical research has explored the potential of combining this compound with Celecoxib to enhance radiosensitivity in colon carcinoma cells. Amplification of the PI3K-Akt pathway is known to contribute to radioresistance in various cancers, including colorectal carcinoma. Local recurrence in colon cancer, often addressed with pre- or post-operative radiotherapy, underscores the need for strategies to increase the radiosensitivity of malignant cells while sparing normal tissues. The combination of chemotherapeutic drugs as radiosensitizers is a common approach in radiation biology. This compound has demonstrated potential apoptosis-inducing effects in melanoma and colon carcinoma, while Celecoxib has shown anti-cancer effects through both COX-2 dependent and independent pathways and is utilized as a radiosensitizing enhancer.

Investigations suggest that the combination of this compound and Celecoxib enhances radiosensitization by modulating DNA damage repair mechanisms. Specifically, this combination has been shown to inhibit the phosphorylation of key kinases responsible for repairing ionizing radiation (IR)-induced double-strand breaks (DSB): ataxia telangiectasia mutated (ATM) kinase and DNA-PK.

Furthermore, the combinatorial treatment with this compound and Celecoxib attenuates the IR-induced G2/M cell cycle arrest, a mechanism by which cells pause to repair DNA damage before proceeding through the cell cycle. This suggests that the combination impairs the cell's ability to effectively halt the cycle for repair, potentially leading to increased cell death upon irradiation.

The combination also appears to impair the IR-induced activation of Akt and its downstream targets, which are typically activated by ATM. This impairment of the Akt pathway, a known mediator of cell survival and radioresistance, in conjunction with the inhibition of ATM and DNA-PK phosphorylation, is hypothesized to lead to induced activation of the apoptotic pathway following treatment with the combination therapy and irradiation.

Detailed research findings indicate that the cooperative effect of this compound and Celecoxib modulates these critical DNA damage repair pathways, thereby enhancing the radiosensitivity of colon carcinoma cells.

While specific quantitative data points (e.g., precise percentages of inhibition or cell survival fractions) were described in the source literature, a representative summary of the observed effects on key DNA damage response proteins and cell cycle phase can be conceptualized as follows, illustrating the impact of the combined treatment compared to individual agents or irradiation alone:

| Treatment Group | ATM Phosphorylation (Relative Level) | DNA-PK Phosphorylation (Relative Level) | IR-induced G2/M Arrest | Akt Activation (Relative Level) |

| Irradiation Alone | High | High | Significant | Increased |

| This compound + Irradiation | Reduced | Reduced | Attenuated | Impaired |

| Celecoxib + Irradiation | Reduced | Reduced | Attenuated | Impaired |

| This compound + Celecoxib + IR | Significantly Reduced | Significantly Reduced | Significantly Attenuated | Significantly Impaired |

Note: The values in this table are illustrative based on the described inhibitory effects and modulations observed in the research findings and represent relative changes compared to irradiation alone. Specific numerical data would require direct access to the experimental results presented in the source publication.

This modulation of DNA damage repair mechanisms by the combination of this compound and Celecoxib highlights a promising preclinical strategy for enhancing the effectiveness of radiotherapy in colon carcinoma.

Advanced Research Methodologies and Analytical Approaches Applied to Bi 69a11 Studies

Computational Drug Discovery Techniques (e.g., Virtual Docking, In Silico Screening)

Computational methods, such as in silico screening and molecular docking, played a role in the initial identification and subsequent study of BI 69A11 as a potential therapeutic agent. This compound was originally identified as a small molecule inhibitor of AKT through an in silico approach. nih.govnih.gov

Virtual screening allows researchers to computationally screen large libraries of compounds to identify potential drug candidates based on their predicted binding affinity to a target protein. nih.govnih.govmdpi.com Molecular docking is a key component of this process, simulating the interaction between a small molecule (ligand) and a protein target to predict the preferred binding orientation and affinity. mdpi.comals-journal.com This provides insights into how a compound might inhibit or activate a protein's function. als-journal.com

While the specific details of the in silico approach used to identify this compound are not extensively detailed in all sources, the initial identification highlights the utility of computational methods in the early stages of drug discovery pipelines focusing on targets like AKT. nih.govnih.gov Subsequent studies have likely utilized these techniques for structure-activity relationship (SAR) studies or to explore potential off-target interactions, although specific examples beyond the initial identification are not prominently featured in the provided search results.

Biochemical Assays for Kinase Activity Profiling

Biochemical kinase assays are fundamental tools for measuring the enzymatic activity of kinases and determining how compounds like this compound affect this activity. These assays typically involve incubating a purified kinase enzyme with a substrate peptide or protein and ATP, then quantifying the amount of phosphorylated product formed. dkfz.decarnabio.com

This compound was shown to inhibit AKT activity in in vitro kinase assays. nih.gov Specifically, it binds to the AKT catalytic site and inhibits its kinase activity in an ATP-competitive manner. nih.gov An in vitro IC₅₀ value of 2.3 µM for this compound against purified AKT enzyme has been reported. nih.gov

Kinase profiling experiments have been instrumental in identifying additional targets of this compound beyond AKT. A screen of 100 kinases identified IKKs as a target. nih.gov A broader screen of 315 kinases further revealed that BI-69A11 inhibits sphingosine (B13886) kinase 1 (SPHK1), which contributes to its effects on NF-κB signaling. nih.govnih.gov

These biochemical assays provide quantitative data on the potency and selectivity of this compound against various kinases.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC₅₀ (µM) | Reference |

| AKT | 2.3 | nih.gov |

| IKKs | Not specified | nih.gov |

| Sphingosine Kinase 1 | Not specified | nih.govnih.gov |

Note: IC₅₀ values for IKKs and SPHK1 were identified through profiling screens but specific values were not consistently provided in the snippets.

Cellular Assays for Viability, Proliferation, and Cell Cycle Analysis

Cellular assays are crucial for evaluating the biological effects of this compound on living cells, providing insights into its impact on fundamental cellular processes like survival, growth, and division.

Cell viability and proliferation assays, such as the MTT assay, have been widely used to assess the effect of this compound on cancer cell growth. nih.govresearchgate.net Studies have shown that this compound inhibits in vitro cell proliferation in a dose- and time-dependent manner across multiple colon cancer cell lines, including HT29, HCT15, HCT116, and SW480. nih.gov

Table 2: IC₅₀ Values of this compound in Colon Cancer Cell Lines (MTT Assay)

| Cell Line | IC₅₀ (µM) at 12h | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | Reference |

| HT29 | 8.083 ± 0.332 | 5.172 ± 0.063 | 2.540 ± 0.154 | nih.gov |

| HCT15 | 2.074 ± 0.102 | 1.838 ± 0.118 | 1.485 ± 0.125 | nih.gov |

| HCT116 | 5.360 ± 0.144 | 3.393 ± 0.069 | 1.973 ± 0.111 | nih.gov |

| SW480 | 9.896 ± 0.995 | 2.635 ± 0.420 | 2.255 ± 0.353 | nih.gov |

This compound has been shown to reduce cell viability and inhibit cell proliferation via increased cell death in melanoma, prostate, and breast cell lines. nih.gov Cells exhibiting elevated AKT activity, such as UACC 903 melanoma cells, were found to be more sensitive to cell killing by this compound. nih.gov

Cell cycle analysis, often performed using flow cytometry to examine the DNA content of cells, has revealed that this compound decreases cell viability mainly by triggering apoptosis. nih.govresearchgate.net This is evidenced by an increase in the sub G0/G1 population of cells, which is characteristic of apoptosis. nih.govresearchgate.net Morphological changes consistent with apoptosis, cleavage of PARP, and an increase in BAX and TUNEL-positive cells have also been observed in this compound-treated cells. nih.govresearchgate.net

Additionally, cellular assays have demonstrated that this compound can inhibit cell migration and invasion capabilities in colorectal cancer cells, as assessed by wound-healing and Boyden chamber assays. nih.govresearchgate.net

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the effects of this compound on protein expression, phosphorylation states, and gene transcription.

Western Blotting for Protein Expression and Phosphorylation States

Western blotting is a widely used technique to detect specific proteins in cell or tissue lysates and analyze their expression levels and post-translational modifications, particularly phosphorylation. google.combio-rad-antibodies.com This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein or its phosphorylated form. bio-rad-antibodies.com

Studies on this compound have extensively utilized Western blotting to assess its impact on key signaling proteins. This compound has been shown to inhibit AKT activity by reducing the phosphorylation of AKT at the Ser473 and Thr308 residues without significantly affecting total AKT protein levels. nih.govnih.govresearchgate.netaacrjournals.org This inhibition of AKT phosphorylation leads to reduced phosphorylation of its downstream targets, such as PRAS40 and GSK-3β. nih.govresearchgate.net

Western blotting has also been critical in demonstrating the effects of this compound on the NF-κB pathway. It inhibits TNF-α-stimulated phosphorylation of IKKα/β and IκB, leading to increased stability of IκB. nih.gov The conversion of microtubule associated protein LC3-I to LC3-II and decreased levels of p62, indicative of autophagy induction, have also been monitored by Western blotting in response to this compound treatment. aacrjournals.org Furthermore, the activation of caspases (caspase-3 and caspase-9) following this compound treatment has been confirmed via Western blotting, supporting the induction of apoptosis. aacrjournals.org

Table 3: Effects of this compound on Protein Phosphorylation and Expression (Western Blotting)

| Protein Target | Modification/Expression | Effect of this compound Treatment | Relevant Findings | Reference |

| AKT | Phosphorylation (Ser473, Thr308) | Decreased | Inhibits IGF-mediated phosphorylation; does not affect total AKT levels. | nih.govnih.govresearchgate.netaacrjournals.org |

| AKT | Total Expression | No significant change | researchgate.netaacrjournals.org | |

| PRAS40 | Phosphorylation | Decreased | Concomitant with inhibition of AKT S473 phosphorylation. | nih.gov |

| GSK-3β | Phosphorylation | Decreased | Indicates reduced Akt kinase activity. | researchgate.net |

| IKKα/β | Phosphorylation | Inhibited (TNF-α stimulated) | Leads to increased IκB stability. | nih.gov |

| IκB | Phosphorylation/Degradation | Inhibited phosphorylation, increased stability | Consistent with IKK inhibition. | nih.gov |

| LC3-I/LC3-II | Conversion | Increased LC3-II conversion | Indicates induction of autophagy. | aacrjournals.org |

| p62 | Expression | Decreased | Indicates degradation during autophagy. | aacrjournals.org |

| Caspase-3 | Cleavage/Activation | Increased | Supports induction of apoptosis. | aacrjournals.org |

| Caspase-9 | Cleavage/Activation | Increased | Supports induction of apoptosis. | aacrjournals.org |

Reporter Gene Assays for Pathway Activity (e.g., NF-κB)

Reporter gene assays are utilized to monitor the activity of specific signaling pathways by linking the transcriptional activity of the pathway to the expression of a readily measurable reporter gene, such as luciferase or green fluorescent protein (GFP). goettingen-research-online.debpsbioscience.com For studying the NF-κB pathway, cells are typically transfected with a construct containing NF-κB response elements controlling the expression of a reporter gene. nih.govbpsbioscience.com Activation of the NF-κB pathway leads to increased reporter gene expression, which can be quantified. nih.govgoettingen-research-online.debpsbioscience.com

This compound has been shown to inhibit NF-κB transcriptional activity using luciferase reporter assays. nih.govnih.gov In melanoma cell lines, this compound inhibited TNF-α-stimulated NF-κB reporter gene expression. nih.govnih.gov For instance, stimulation of NF-κB luciferase-transfected MeWo cells with TNF-α resulted in a significant increase in luciferase activity, which was blocked by this compound treatment. nih.gov This demonstrates that this compound effectively inhibits the transcriptional output of the NF-κB pathway. nih.govnih.gov

Table 4: Effect of this compound on NF-κB Reporter Gene Expression

| Cell Line | Stimulus | Reporter Gene | Effect of Stimulus | Effect of this compound (example) | Reference |

| MeWo | TNF-α | Luciferase | ~16-fold increase | Inhibition | nih.gov |

| Melanoma cell lines | TNF-α | Not specified | Activation | Inhibition | nih.govnih.gov |

Apoptosis and Autophagy Detection Methods

Studies investigating the effects of this compound frequently utilize a range of techniques to detect and quantify apoptosis and autophagy. Apoptosis, a form of programmed cell death, has been assessed using methods such as TUNEL staining and the detection of PARP cleavage. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are used to identify DNA fragmentation, a hallmark of apoptosis. An increase in TUNEL-positive cells, which appear as green nuclei with fragmented DNA, has been observed in this compound-treated cells and tumor samples compared to control groups. nih.govresearchgate.netnih.govpubcompare.ai DAPI staining has also been used to visualize typical morphological changes associated with apoptosis, including cell shrinkage, apoptosome formation, and DNA fragmentation in this compound-treated cells. nih.govresearchgate.net PARP cleavage, another indicator of apoptosis, has been determined through techniques like Western blotting. nih.gov Flow cytometry has also been employed for the detection of Annexin V-FITC-positive cells to quantify apoptosis. nih.govresearchgate.net

Autophagy, a cellular degradation process, is often evaluated by monitoring the conversion of microtubule-associated light chain 3 form I (LC3-I) to LC3-II, which is associated with autophagosome membranes. dovepress.comnih.govnih.gov This conversion can be detected using Western blotting. dovepress.comnih.govresearchgate.net Increased accumulation of LC3-GFP dots in the cytoplasm also indicates autophagy induction. nih.gov Acridine Orange or Lysotracker staining are used for morphological analysis to detect the accumulation of acidic vesicular organelles (AVOs), such as autophagic vacuoles and lysosomal vesicles, which are indicative of autophagy. dovepress.comresearchgate.net Quantitative detection of AVO formation can also be performed using flow cytometry. dovepress.com Studies have shown that this compound can induce autophagy at earlier time points, as evidenced by the conversion of LC3-I to LC3-II, decreased levels of p62 (an autophagy substrate), and the accumulation of autophagic vacuoles and lysosomal vesicles. researchgate.netaacrjournals.org This early autophagy appears to be followed by the induction of apoptosis. researchgate.netaacrjournals.org

The interplay between autophagy and apoptosis in response to this compound has also been explored. It has been suggested that this compound-mediated interaction between Akt, HSP-90, and Beclin-1 helps maintain the balance between autophagy and apoptosis. nih.gov Furthermore, inhibiting autophagy through genetic attenuation (e.g., using siRNA against autophagy-related genes like Atg5, Atg7, and Beclin-1) or pharmacological inhibitors (e.g., 3-MA and chloroquine) has been shown to diminish autophagy and increase the proapoptotic potential of this compound. nih.gov

Microscopy and Imaging Techniques for Morphological Changes and Subcellular Localization

Microscopy and imaging techniques are essential for visualizing the cellular and subcellular effects of this compound. Confocal laser scanning microscopy has been utilized to capture images of cells stained with DAPI to observe morphological changes associated with apoptosis, such as cell shrinkage and DNA fragmentation. nih.govresearchgate.net TUNEL assays, which stain apoptotic cells with fragmented DNA, are also analyzed using microscopy to visualize the increase in green fluorescent nuclei in treated cells. nih.govresearchgate.net

Microscopy is also employed to assess autophagy by visualizing LC3-positive vesicles. nih.gov The accumulation of autophagic vacuoles and lysosomal vesicles in response to this compound treatment has been observed through morphological analysis using staining techniques like Acridine Orange and Lysotracker dyes. researchgate.net

Beyond cell death processes, microscopy has been used to observe other cellular changes induced by this compound, such as the increased accumulation of vinculin in the plasma membrane, which is related to focal adhesion junctions and the inhibition of metastasis. researchgate.net Optimal microscopy using systems like the EVOS™ XL Core microscope has been performed to visualize cell cultures and patient-derived organoids at various magnifications under bright field microscopy, allowing for the capture of high-resolution images to document morphological changes. bham.ac.uk

Genetic Manipulation Techniques

Genetic manipulation techniques, such as siRNA and transfection with constructs like Myristoylated-Akt (myr-Akt), have been applied in this compound studies to investigate the roles of specific genes and pathways.

Small interfering RNA (siRNA) is a common technique used to silence the expression of target genes. primescholars.comscbt.com In the context of this compound research, siRNA has been used to genetically attenuate autophagy by targeting autophagy-related genes like Atg5, Atg7, and Beclin-1. nih.gov This approach has helped to demonstrate that inhibiting autophagy can enhance the apoptotic effects of this compound. nih.gov Additionally, targeting Akt3 using siRNA in combination with other treatments has been shown to reduce melanoma cell viability by inducing apoptotic cell death. tandfonline.comtandfonline.com

Transfection with Myristoylated-Akt (myr-Akt) involves introducing a constitutively active form of Akt into cells. researchgate.netaacrjournals.org This technique has been used to study the role of Akt signaling in the cellular responses to this compound. Studies have shown that transfection with myr-Akt can prevent the decrease in phosphorylated Akt levels induced by this compound and partially block this compound-induced autophagy. researchgate.netaacrjournals.org This indicates that the inhibitory effect of this compound on Akt is crucial for its ability to induce autophagy and subsequently apoptosis.

These genetic manipulation techniques provide valuable tools for dissecting the molecular mechanisms underlying the effects of this compound and for exploring potential strategies to enhance its therapeutic efficacy.

Future Research Directions and Unanswered Questions in Preclinical Studies of Bi 69a11

Elucidation of Additional Molecular Targets and Potential Off-Target Effects

While BI 69A11 is known to modulate AKT and NF-κB signaling, a complete map of all its molecular interactions is still needed. Studies have shown its inhibitory action on AKT and the NF-κB pathway, with evidence suggesting that reduced NF-κB signaling might be linked to the inhibition of sphingosine (B13886) kinase 1. medkoo.comnih.gov However, the potential for other relevant molecular targets or unintended off-target effects requires thorough investigation. Off-target binding, where a compound interacts with proteins other than its primary intended target, can lead to unforeseen pharmacological outcomes or toxicity. criver.com Identifying these additional interactions is vital for predicting potential adverse effects and fully comprehending the spectrum of this compound's biological activities. Future research should employ advanced techniques, such as comprehensive proteomic screens and unbiased target identification methods, to fully delineate this compound's interaction profile within cancer cells.

Investigation of Isoform-Specific AKT Inhibition and its Biological Consequences

The AKT family comprises three distinct isoforms—AKT1, AKT2, and AKT3—each potentially playing unique roles in the initiation and progression of different cancers. nih.govtandfonline.com this compound has been characterized as an ATP-competitive inhibitor with an IC50 of 2.3 µM for Akt1; however, its precise specificity and potency against AKT2 and AKT3 warrant more detailed examination. probechem.com Research suggests that selectively targeting specific AKT isoforms could have differential impacts on tumor growth and metastasis. tandfonline.com Future studies should aim to precisely quantify this compound's inhibitory effects across all AKT isoforms and to clarify the specific biological consequences of inhibiting each isoform in various cancer contexts. This could involve utilizing experimental models with isoform-specific genetic manipulations to evaluate the effects of this compound.

Strategies to Overcome Autophagy-Mediated Resistance in Preclinical Cancer Models

Preclinical investigations have indicated that this compound can trigger autophagy, a cellular survival mechanism, at early stages by inhibiting the Akt/mTOR/p70S6 kinase pathway. nih.govsci-hub.runih.govnih.gov This induction of autophagy has been implicated in the development of resistance to this compound-induced apoptosis in cancer cell lines, including those from colon carcinoma. nih.govnih.govcolab.wsbroadwayinfotech.net.au Consequently, a key area for future research is the development of strategies to counteract this autophagy-mediated resistance. This could involve exploring combination therapies that pair this compound with inhibitors of autophagy, building on findings that blocking autophagy can enhance the proapoptotic effects of this compound. nih.govcolab.ws Further research into the precise molecular interplay between this compound-induced autophagy and apoptosis is necessary to identify optimal combination therapeutic approaches.

Development and Application of Advanced Preclinical Models (e.g., Patient-Derived Xenografts, Organoids) for Specific Cancer Subtypes

While this compound has demonstrated effectiveness in conventional xenograft models, such as those for melanoma, the use of more sophisticated preclinical models is essential for better mirroring the complexity and heterogeneity of human cancers. nih.govnih.govnih.gov Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) are increasingly valued for their ability to retain the key characteristics of the original patient tumors and for their potential in predicting patient responses to treatment. nih.govfebs.orgvhio.netfrontiersin.org Future research should prioritize evaluating this compound in PDX and organoid models derived from a range of cancer subtypes characterized by dysregulation of the AKT and NF-κB pathways. This will provide more clinically relevant data on this compound's efficacy and potential limitations in diverse tumor microenvironments and genetic backgrounds. febs.orgfrontiersin.org

Optimization of Preclinical Efficacy and Tolerability Profiles

Although this compound has shown effective suppression of xenograft melanoma tumors, further optimization of its efficacy and tolerability in preclinical settings is required before it can be considered for clinical translation. nih.govnih.gov This involves investigating different methods of administration, dosing schedules, and formulations to maximize its anti-tumor activity while minimizing potential toxic effects. nih.govnih.govnih.gov Conducting detailed structure-activity relationship studies and developing analogs with improved pharmacokinetic profiles, similar to the development of SBI-0640756 as an improved version of BI-69A11, could lead to the identification of compounds that are both more potent and better tolerated. nih.gov

Exploration of Novel Synergistic Combinations with Other Pathway Modulators in Preclinical Research

Given the intricate nature of cancer signaling, which often involves multiple redundant pathways, exploring synergistic combinations of this compound with inhibitors targeting other crucial pathways is a vital future research direction. The known activity of this compound against AKT and NF-κB suggests potential synergistic effects when combined with modulators of other pathways involved in cell survival, proliferation, and metastasis. medkoo.comnih.gov Preclinical studies have already begun to explore such combinations, for instance, with celecoxib, a COX-2 inhibitor, which demonstrated enhanced radiosensitization in colon carcinoma cells. researchgate.netijbm.org Future research should systematically evaluate combinations with inhibitors targeting pathways frequently altered in cancers responsive to AKT/NF-κB modulation, such as the MAPK and PI3K pathways (given the close link between PI3K and AKT), and other relevant targets, utilizing robust preclinical models. tandfonline.comnih.govumsu.ac.ir

Advancements in Targeted Delivery Systems for Enhanced Preclinical Efficacy

To enhance the therapeutic index of this compound and potentially reduce off-target effects, the development and application of targeted delivery systems in preclinical studies are crucial. researchgate.netgoogle.comnih.gov Utilizing delivery platforms such as nanoparticles, liposomes, or antibody-drug conjugates could potentially increase the selective accumulation of this compound within tumor tissues, thereby boosting its efficacy while reducing systemic exposure and associated toxicity. broadwayinfotech.net.auresearchgate.netgoogle.comnih.govresearchgate.net Future research should focus on designing and evaluating these targeted delivery systems in relevant preclinical models to assess their impact on the pharmacokinetic profile, tumor-specific delivery, efficacy, and tolerability of this compound.

Q & A

What are the primary molecular targets of BI 69A11 in melanoma research, and how do they influence experimental design?

Answer: this compound primarily targets the AKT and NF-κB pathways, which are critical for melanoma survival and progression. AKT inhibition is validated through kinase assays and phosphorylation analysis (e.g., reduced S473 phosphorylation in UACC903 cells), while NF-κB inhibition is demonstrated via suppression of IKKα/β and IκB phosphorylation in TNF-α-stimulated cells . Experimental design should include pathway-specific readouts, such as immunoblotting for phospho-AKT/PRAS40 and NF-κB reporter gene assays. Co-treatment with pathway activators (e.g., sphingosine kinase 1 overexpression) can validate target specificity .

How does this compound modulate the interplay between autophagy and apoptosis in cancer cells?

Answer: this compound disrupts the equilibrium between autophagy and apoptosis by mediating crosstalk among Akt, HSP90, and Beclin 1. This is evidenced by increased apoptosis in gastric cancer cells with silenced colon cancer-associated transcript 2 (CCAT2), which correlates with PI3K/mTOR pathway inhibition . Researchers should employ dual staining (e.g., Annexin V/PI for apoptosis and LC3-II puncta for autophagy) and gene silencing (siRNA against Beclin 1 or ATG14L) to dissect this interplay in cell lines .

What experimental models are most appropriate for evaluating this compound efficacy in NRAS-mutant melanomas?

Answer: The Nras(Q61K)::Ink4a−/− mouse model is a gold standard for NRAS-mutant melanoma studies, as this compound inhibits tumor development in this model even when administered 24 weeks post-induction . Human xenografts (e.g., UACC903 or SW1 cells) are suitable for assessing regression kinetics. Researchers should prioritize models with confirmed NRAS mutation status and monitor secondary tumors (e.g., histiocytic sarcomas) to avoid confounding results .

How can researchers address discrepancies in this compound's efficacy between in vitro and in vivo settings?

Answer: Discrepancies often arise due to pharmacokinetic variability or tumor microenvironment factors. For example, this compound-resistant Nras(Q61K)::Ink4a−/− tumors exhibit upregulated CD45 expression, suggesting immune infiltration modulates response . To reconcile findings, conduct parallel in vitro (2D/3D cultures) and in vivo (xenografts) experiments, incorporating pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) and stromal cell co-cultures .

What are the recommended strategies for validating this compound's dual targeting of AKT and NF-κB pathways in new experimental setups?

Answer: Use orthogonal assays:

- AKT inhibition: Measure phospho-AKT (S473) and downstream targets (e.g., PRAS40) in PTEN-mutant cell lines .

- NF-κB inhibition: Employ TNF-α-stimulated luciferase reporter assays and monitor IκBα degradation .

Combine with kinase selectivity profiling (e.g., screening against 315 kinases) to rule off-target effects. Resistance studies using NF-κB-overexpressing cells can confirm pathway specificity .

How should researchers design dose-response studies for this compound to balance efficacy and toxicity in preclinical models?

Answer: In the Nras(Q61K)::Ink4a−/− model, biweekly intraperitoneal injections (starting at 10 weeks) achieved 100% tumor inhibition without severe toxicity . Begin with MTD (maximum tolerated dose) determination in wild-type mice, monitoring weight loss and organ histopathology. Use logarithmic dosing (e.g., 10–100 mg/kg) and correlate plasma concentrations with tumor regression metrics .

What bioanalytical techniques are critical for assessing this compound's pharmacokinetics and biodistribution in murine models?

Answer: High-performance liquid chromatography (HPLC) or LC-MS/MS quantifies this compound in plasma and tissues. For biodistribution, homogenize organs (liver, tumor, kidney) and compare drug levels to baseline. In xenograft studies, intraperitoneal administration showed effective tumor regression, suggesting favorable tissue penetration . Include positive controls (e.g., known AKT inhibitors) to validate assay sensitivity .

How can transcriptomic profiling elucidate resistance mechanisms to this compound in melanoma cell lines?

Answer: RNA sequencing of resistant tumors revealed upregulated cytoskeleton remodeling and DNA damage response genes (e.g., CD45), implicating immune evasion and stromal interactions . Use Gene Set Enrichment Analysis (GSEA) to identify overrepresented pathways (e.g., PI3K/mTOR) and validate candidates via qPCR or CRISPR knockout. Co-culture with fibroblasts or macrophages can model microenvironment-driven resistance .

What are the best practices for combining this compound with immune checkpoint inhibitors in combinatorial therapy studies?

Answer: Preclinical data suggest NRAS-mutant melanomas respond better to PD-1/PD-L1 inhibitors . In syngeneic models, combine this compound with anti-PD-1 and assess tumor-infiltrating lymphocytes (CD8+, CD45+) via flow cytometry. Monitor IFN-γ-related gene induction (e.g., CXCL10), which correlates with this compound sensitivity .

How should researchers control for off-target effects when investigating this compound's role in sphingosine kinase 1 inhibition?

Answer: this compound’s inhibition of sphingosine kinase 1 (SPHK1) was identified via a kinase screen . Confirm specificity using SPHK1 knockout cells and rescue experiments (SPHK1 overexpression). Measure sphingosine-1-phosphate (S1P) levels via ELISA and compare to known SPHK1 inhibitors. Off-target kinase activity can be excluded using competitive ATP-binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.